(1-Amino-2,2,2-trichloroethyl)formamide
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Overview
Description
(1-Amino-2,2,2-trichloroethyl)formamide: is a chemical compound with the molecular formula C3H5Cl3N2O It is known for its unique structure, which includes an amino group, a trichloromethyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2,2,2-trichloroethyl)formamide typically involves the reaction of trichloroacetaldehyde with formamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2,2,2-trichloroethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetic acid derivatives, while reduction could produce compounds with fewer chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, (1-Amino-2,2,2-trichloroethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with specific targets.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating products with desired chemical properties.
Mechanism of Action
The mechanism of action of (1-Amino-2,2,2-trichloroethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. Detailed studies are conducted to understand these interactions at the molecular level.
Comparison with Similar Compounds
- (1-Amino-2,2,2-trichloroethyl)amine
- (1-Amino-2,2,2-trichloroethyl)carbamate
- (1-Amino-2,2,2-trichloroethyl)urea
Uniqueness: (1-Amino-2,2,2-trichloroethyl)formamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial purposes.
Properties
IUPAC Name |
N-(1-amino-2,2,2-trichloroethyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O/c4-3(5,6)2(7)8-1-9/h1-2H,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNMLLDTMRZBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338926 |
Source
|
Record name | (1-Amino-2,2,2-trichloroethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53654-73-2 |
Source
|
Record name | (1-Amino-2,2,2-trichloroethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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